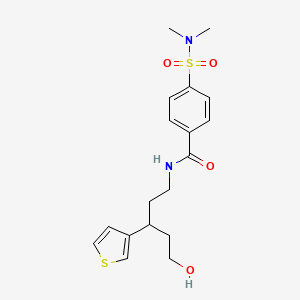

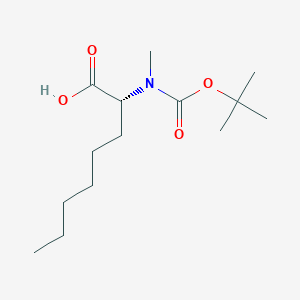

N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of N-alkylated diamines and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Applications of Propofol

Propofol, a compound with similarities in chemical structure to the query, is extensively used as an intravenous anesthetic. Its pharmacodynamic and pharmacokinetic properties have been well-documented, showcasing its effectiveness in induction and maintenance of anesthesia for surgeries, including outpatient procedures due to its rapid recovery profile and low incidence of postoperative nausea and vomiting. The research highlights propofol's suitability for total intravenous anesthesia and its use in sedation for surgeries under regional anesthesia and intensive care patients (Langley & Heel, 1988).

Chemical Production from Biomass

Another area of research relevant to compounds like N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide involves the conversion of plant biomass to valuable chemicals. For instance, the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks presents a sustainable alternative to non-renewable hydrocarbon sources. HMF and its derivatives, including furan compounds and various polymers, highlight the potential of biomass as a feedstock for producing a wide range of chemicals, potentially including methoxyethyl and propan-2-yl derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).

Biotechnological Routes from Lactic Acid

Biotechnological production routes from lactic acid to various derivatives showcase the versatility of microbial processes in generating compounds that may relate to or inspire methods for producing or applying this compound. Lactic acid serves as a precursor for producing pyruvic acid, acrylic acid, 1,2-propanediol, and other valuable chemicals through both chemical and biotechnological routes, demonstrating the integration of green chemistry and biotechnology in chemical synthesis (Gao, Ma, & Xu, 2011).

Methanol Crossover in Fuel Cells

Research on methanol crossover in direct methanol fuel cells (DMFCs) provides insights into the challenges and solutions for utilizing methanol and its derivatives in energy applications. The review discusses the limitations imposed by methanol crossover and the development of more impermeable polymer electrolytes, which could indirectly inform research on similar compounds (Heinzel & Barragán, 1999).

properties

IUPAC Name |

N-(2-methoxyethyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(2)10-8(12)7(11)9-4-5-13-3/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWHCZLFLMEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)

![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)

![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)